molecular formula C10H8F3NO3 B13918467 Benzofuran-6-amine;2,2,2-trifluoroacetic acid

Benzofuran-6-amine;2,2,2-trifluoroacetic acid

Cat. No.: B13918467
M. Wt: 247.17 g/mol
InChI Key: NAHWDFDZHOZQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran-6-amine;2,2,2-trifluoroacetic acid is a compound comprising a benzofuran scaffold substituted with an amine group at the 6-position, paired with trifluoroacetic acid (TFA). This combination likely forms a salt or co-crystal, where the basic amine is protonated by the strong acidic TFA (pKa ~0.23) .

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

1-benzofuran-6-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H7NO.C2HF3O2/c9-7-2-1-6-3-4-10-8(6)5-7;3-2(4,5)1(6)7/h1-5H,9H2;(H,6,7)

InChI Key

NAHWDFDZHOZQNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CO2)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Benzofuran-6-amine;2,2,2-trifluoroacetic acid typically involves two major stages:

  • Stage 1: Benzofuran Core Construction
    Benzofuran derivatives are synthesized via intramolecular cyclization of appropriately substituted phenols or phenoxy derivatives with aldehydes or acyl chlorides, often catalyzed by transition metals such as palladium, nickel, or rhodium, or via Lewis acid catalysis.

  • Stage 2: Amination and Salt Formation
    Introduction of the amine group at the 6-position of the benzofuran ring is achieved either by direct amination of the benzofuran core or by functional group transformations of precursors bearing suitable leaving groups. The final compound is then converted into its trifluoroacetic acid salt by treatment with trifluoroacetic acid.

Detailed Synthetic Routes

Benzofuran Core Synthesis

Several catalytic methods have been developed for synthesizing benzofuran rings, which are applicable to the preparation of benzofuran-6-amine derivatives:

Catalyst Type Reaction Conditions Yield Range Key Features and Notes
Palladium-based Pd(OAc)₂ (30 mol%), bpy ligand, toluene, 90 °C 58–94% Pd-mediated sp–sp² coupling followed by intramolecular annulation; moderate to excellent yields; broad substrate scope
Palladium-Copper-based PdCl₂(PPh₃), CuI co-catalyst, triethylamine 84–91% CuI essential for reaction; effective for substituted benzofurans; potential antitubercular activity of products
Nickel-based Ni salts, 1,10-phenanthroline ligand, acetonitrile, Zn powder 23–89% Oxidative addition and nucleophilic addition steps; efficient synthesis of benzofuran derivatives
Rhodium-based CpRh catalyst, tetrachloroethane solvent 30–80% C–H activation, migratory insertion, nucleophilic substitution, β-oxygen elimination; wide substitution tolerated
Lewis acid catalysis Various Lewis acids, base, toluene or other solvents 75–91% Promotes propargylation and intramolecular cyclization; eco-friendly conditions possible; high yields
Catalyst-free Potassium carbonate, DMF or acetonitrile 33–84% Successive reactions of hydroxyl-substituted aryl alkynes and sulfur ylides; mild conditions; facile synthesis

These methods provide a robust toolbox for constructing the benzofuran scaffold with substitution at the 6-position amenable to further functionalization.

Introduction of the Amine Group at the 6-Position
  • The 6-position amine can be introduced via nucleophilic aromatic substitution or by reduction of nitro precursors on the benzofuran ring.

  • Alternatively, amination can be achieved by converting halogenated benzofuran intermediates (e.g., 6-bromo or 6-chlorobenzofuran) to the amine via palladium-catalyzed amination reactions or by using amination reagents such as ammonia or amine equivalents under appropriate conditions.

  • Protection/deprotection strategies may be employed to ensure selectivity and yield.

Formation of the Trifluoroacetic Acid Salt
  • The free amine benzofuran derivative is treated with trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane, ether) to form the stable trifluoroacetic acid salt.

  • This step enhances the compound's solubility and stability for further applications.

Representative Synthesis Example (Based on Patent and Literature Data)

Step Reagents & Conditions Description Yield (%) Notes
1 2-(2-Formyl-4-substituted phenoxy)hexanoic acid + Oxalyl chloride or Thionyl chloride, CH₂Cl₂ or toluene, RT, 4–8 h Conversion to acyl chloride intermediate >90 Excess reagent removed under vacuum
2 Acyl chloride + Triethylamine, reflux in toluene, 3–5 h Intramolecular cyclization to benzofuran core 75–85 CO₂ evolution observed; mixture cooled and filtered
3 Halogenated benzofuran intermediate + Ammonia or amine source, Pd catalyst, base, solvent, reflux Amination at 6-position 60–80 Pd-catalyzed amination or nucleophilic substitution
4 Benzofuran-6-amine + Trifluoroacetic acid, solvent, RT Formation of trifluoroacetic acid salt Quantitative Salt isolated by crystallization or precipitation

Summary Table of Key Preparation Parameters

Parameter Typical Options/Values Impact on Synthesis
Starting materials Phenol derivatives, halogenated phenols Determines substitution pattern and reactivity
Catalysts Pd(OAc)₂, PdCl₂(PPh₃), Ni salts, Rh complexes Influences reaction rate, selectivity, yield
Bases Triethylamine, inorganic bases, organolithium Neutralizes acids, facilitates coupling
Solvents Toluene, dichloromethane, acetonitrile, DMF Solubility, reaction kinetics, selectivity
Temperature RT to reflux (50–120 °C) Reaction rate and side reactions
Amination reagents Ammonia, amines, amine equivalents Source of amine group
Salt formation agent Trifluoroacetic acid Stability and solubility enhancement
Purification methods Crystallization, column chromatography, distillation Purity and polymorphic form control

Chemical Reactions Analysis

Types of Reactions

Benzofuran-6-amine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted benzofurans, quinone derivatives, and dihydrobenzofurans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the structure of benzofuran-6-amine can lead to variations in biological activity against different cancer cell lines. The compound has been evaluated for its effectiveness as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression. Specific derivatives have shown potent activity against various cancer cell lines, including MDA-MB-231 and A549 cells .

Inhibition of KAT6A

Benzofuran-6-amine; 2,2,2-trifluoroacetic acid has been identified as a selective inhibitor of KAT6A, a histone acetyltransferase involved in gene regulation and associated with several cancers. The compound demonstrated an IC50 value of 670 nM in cellular assays, indicating its potential as a therapeutic agent in oncology .

Mechanistic Insights

The biological activities of benzofuran derivatives are often linked to their interaction with specific biological targets. For example, studies have focused on the interactions between benzofuran derivatives and proteins involved in cellular signaling pathways. The presence of the trifluoroacetic acid moiety may influence these interactions by stabilizing certain conformations or enhancing solubility.

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzofuran derivatives has been extensively studied to optimize their biological efficacy. Variations in substitution patterns on the benzofuran ring can lead to significant changes in activity levels against various biological targets. For example, certain substitutions at positions 4 and 6 on the benzofuran ring have been shown to enhance or diminish activity against KAT6A .

Synthetic Routes

Several synthetic methods have been developed for the preparation of benzofuran-6-amine; 2,2,2-trifluoroacetic acid. These include reactions that utilize various coupling agents and bases to facilitate the formation of the desired compound from simpler precursors . The versatility in synthetic routes allows for modifications that can further enhance biological activity.

Comparative Analysis with Related Compounds

Compound NameUnique Features
BenzofuranBasic structure without additional functional groups
1-Benzofuran-6-carboxylic acidContains a carboxylic acid group enhancing acidity
6-Amino-benzofuranSimilar amine functionality but lacks trifluoroacetyl group
BenzothiopheneContains sulfur, providing different electronic properties
Benzofuranyl derivativesVarious substitutions lead to diverse biological activities

The unique combination of an amine group and trifluoroacetic acid moiety in benzofuran-6-amine; 2,2,2-trifluoroacetic acid enhances its reactivity and potential therapeutic efficacy compared to its analogs.

Case Study: Anticancer Properties

In a study investigating the anticancer properties of benzofuran derivatives, several compounds were synthesized and tested against breast cancer cell lines. The results indicated that certain modifications significantly improved potency compared to unmodified benzofuran structures. For instance, compounds with specific substitutions at positions 4 and 6 showed enhanced inhibition of cell proliferation and induced apoptosis in treated cells .

Case Study: KAT6A Inhibition

Another case study focused on the inhibition of KAT6A by benzofuran derivatives revealed that structural modifications could lead to improved selectivity and potency against this target protein. The study highlighted how small changes in the chemical structure could drastically alter biological outcomes, emphasizing the importance of SAR studies in drug development .

Mechanism of Action

The mechanism of action of benzofuran-6-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as carbonic anhydrase and tyrosinase, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Benzofuran-6-amine;TFA : Combines a benzofuran core (aromatic oxygen heterocycle) with an amine group at position 6 and TFA as a counterion. The TFA enhances solubility in polar solvents .
  • 2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-6-amine (CAS 114851-31-9) : Features a dihydrobenzofuran ring with four fluorine atoms and an amine at position 4. Unlike the target compound, it lacks TFA but has fluorinated substituents influencing lipophilicity and electronic properties .
  • (R)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine (CAS 1272732-77-0) : Contains a dihydrobenzofuran scaffold with a trifluoromethyl group and a chiral amine. The trifluoromethyl group increases metabolic stability compared to the TFA salt .
  • N-Benzylacridin-9-amine;TFA (CAS 920746-89-0) : A larger acridine derivative with a benzylamine group and TFA counterion. The extended aromatic system contrasts with the simpler benzofuran core in the target compound .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Benzofuran-6-amine;TFA (hypothetical) C9H8F3NO2 ~247.17* Not reported High solubility in polar solvents
2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-6-amine C8H5F4NO 207.12 Not reported Fluorinated dihydrobenzofuran
(R)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine C9H8F3NO 219.16 Not reported Chiral center, trifluoromethyl group
N-Benzylacridin-9-amine;TFA C22H17F3N2O2 398.38 Not reported Acridine core, TFA counterion
4-(Benzofuran-2-yl)ethoxy triazin-2-amine (from ) C19H15ClN4O2 378.80 280 Antimicrobial activity

*Calculated as the sum of benzofuran-6-amine (C8H7NO, 133.15) and TFA (C2HF3O2, 114.02).

Key Differentiators and Challenges

  • Stability vs. Reactivity : TFA salts may hydrolyze under basic conditions, limiting their use in alkaline environments. Fluorinated derivatives (e.g., CAS 1272732-77-0) offer greater hydrolytic stability .
  • Synthetic Complexity : Acridine-TFA hybrids (CAS 920746-89-0) require multi-step synthesis, whereas benzofuran-6-amine;TFA is simpler to prepare .
  • Toxicity Concerns : TFA is corrosive and environmentally persistent, necessitating careful handling .

Biological Activity

Benzofuran-6-amine; 2,2,2-trifluoroacetic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Structural Overview

Benzofuran-6-amine features a benzofuran core with an amine group at the 6-position and a trifluoroacetic acid moiety. The benzofuran structure consists of a fused benzene and furan ring, which contributes to its unique chemical properties. The trifluoroacetic acid enhances the compound's reactivity and influences its biological interactions.

Biological Activities

Research indicates that benzofuran derivatives exhibit a diverse range of biological activities including:

  • Antitumor Activity : Several studies have highlighted the antitumor potential of benzofuran derivatives against various cancer cell lines. For instance, compounds derived from benzofuran have shown efficacy against breast cancer and other malignancies .
  • Antibacterial Properties : Benzofuran derivatives have demonstrated significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. Specific derivatives have been effective against strains such as M. tuberculosis .
  • Anti-inflammatory Effects : Some studies suggest that benzofuran compounds can modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis Methods

The synthesis of benzofuran-6-amine; 2,2,2-trifluoroacetic acid can be achieved through various chemical routes. Key methods include:

  • C-H Functionalization : Recent advancements in C-H functionalization techniques allow for the selective modification of the benzofuran scaffold, enhancing its biological activity .
  • Molecular Hybridization : This approach involves combining different pharmacophores to create novel compounds with improved efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzofuran derivatives:

  • A study by Yempala et al. synthesized a series of benzofuran derivatives and screened them for antimycobacterial activity against M. tuberculosis H37Rv. One compound exhibited an MIC of 3.12 μg/mL with low cytotoxicity towards mammalian cells .
  • Another investigation revealed that modifications at the C-6 position significantly influence antibacterial activity. Compounds lacking a hydroxyl group at this position showed no antibacterial effects .

Comparative Analysis

The following table summarizes the biological activities of selected benzofuran derivatives compared to benzofuran-6-amine; 2,2,2-trifluoroacetic acid:

Compound NameAntitumor ActivityAntibacterial ActivityAnti-inflammatory Activity
Benzofuran-6-amine; TFAHighModerateModerate
6-BenzofurylpurineHighHighLow
1-Benzofuran-6-carboxylic acidModerateLowHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.